molecular formula C10H21NO B13699103 4-Isobutyl-4-piperidylmethanol

4-Isobutyl-4-piperidylmethanol

Cat. No.: B13699103
M. Wt: 171.28 g/mol
InChI Key: QHHONORQEWWBJU-UHFFFAOYSA-N
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Description

4-Isobutyl-4-piperidylmethanol is a chemical compound with the molecular formula C10H21NO It is a derivative of piperidine, a six-membered heterocyclic amine, and features an isobutyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-4-piperidylmethanol typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and isobutyl bromide.

    Alkylation: Piperidine undergoes alkylation with isobutyl bromide in the presence of a base such as sodium hydride or potassium carbonate to form 4-isobutylpiperidine.

    Hydroxymethylation: The 4-isobutylpiperidine is then subjected to hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Isobutyl-4-piperidylmethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields secondary amines.

    Substitution: Forms various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Isobutyl-4-piperidylmethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Isobutyl-4-piperidylmethanol involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinemethanol: A related compound with a hydroxymethyl group attached to the piperidine ring.

    4-Hydroxymethylpiperidine: Another similar compound with a hydroxymethyl group at the 4-position of the piperidine ring.

Uniqueness

4-Isobutyl-4-piperidylmethanol is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

[4-(2-methylpropyl)piperidin-4-yl]methanol

InChI

InChI=1S/C10H21NO/c1-9(2)7-10(8-12)3-5-11-6-4-10/h9,11-12H,3-8H2,1-2H3

InChI Key

QHHONORQEWWBJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCNCC1)CO

Origin of Product

United States

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